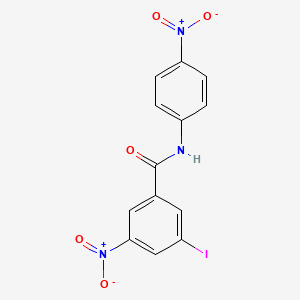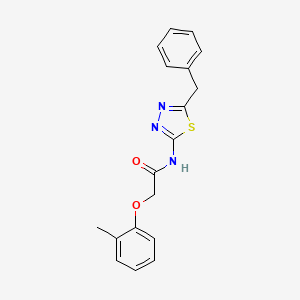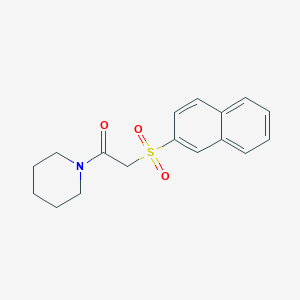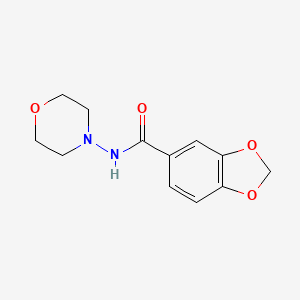
3-iodo-5-nitro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-5-nitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8IN3O5. It is a benzamide derivative characterized by the presence of iodine and nitro groups on the benzene ring.
Preparation Methods
The synthesis of 3-iodo-5-nitro-N-(4-nitrophenyl)benzamide typically involves the nitration of a suitable benzamide precursor followed by iodinationThe specific synthetic route and conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
3-iodo-5-nitro-N-(4-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The nitro and iodine groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.
Scientific Research Applications
3-iodo-5-nitro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-iodo-5-nitro-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the iodine atom can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar compounds to 3-iodo-5-nitro-N-(4-nitrophenyl)benzamide include other benzamide derivatives with different substituents. For example:
3-iodo-N-methyl-N-(4-nitrophenyl)benzamide: This compound has a methyl group instead of a nitro group, which can alter its chemical reactivity and biological activity.
2,3-dimethoxybenzamide: This derivative has methoxy groups, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of iodine and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8IN3O5 |
|---|---|
Molecular Weight |
413.12 g/mol |
IUPAC Name |
3-iodo-5-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8IN3O5/c14-9-5-8(6-12(7-9)17(21)22)13(18)15-10-1-3-11(4-2-10)16(19)20/h1-7H,(H,15,18) |
InChI Key |
ZOHQGXUKLYYUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-](/img/structure/B12481388.png)
![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12481405.png)
![3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol](/img/structure/B12481410.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B12481414.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481419.png)
![Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481429.png)

![4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12481438.png)

![2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12481455.png)
